rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
Description
Overview of Cyclobutane (B1203170) Ring Systems in Contemporary Organic Synthesis
Once considered a mere curiosity due to their inherent ring strain, cyclobutane derivatives are now recognized as valuable building blocks in organic synthesis. researchgate.net Their unique puckered three-dimensional structure offers distinct spatial arrangements for substituents that are not readily accessible with other cyclic or acyclic systems. nih.govnih.gov This has led to their increasing use in medicinal chemistry, where the rigid cyclobutane scaffold can be employed to lock a molecule into a specific conformation, thereby enhancing its binding affinity to a biological target. lifechemicals.com
The incorporation of a cyclobutane moiety into a drug candidate can lead to improved pharmacological properties, such as increased metabolic stability and reduced planarity. nih.gov Furthermore, cyclobutanes can act as isosteres for other chemical groups, like alkenes or larger cyclic systems, allowing for fine-tuning of a molecule's properties. nih.gov The growing commercial availability and the development of improved synthetic methods have made the integration of this structural motif into complex molecules more feasible for synthetic chemists. nih.gov
Stereochemical Challenges and Importance in Functionalized Cyclobutane Derivatives
The spatial arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of a molecule. For functionalized cyclobutane derivatives, the relative orientation of substituents on the four-membered ring can dramatically influence their physical, chemical, and biological properties. The synthesis of 1,3-disubstituted cyclobutanes, such as the title compound, presents a significant stereochemical challenge: the control of the cis/trans relationship between the two substituents.
Achieving a specific stereoisomer is paramount in drug design, as different isomers can have vastly different pharmacological effects. researchgate.net The development of stereoselective synthetic methods is therefore crucial. Techniques such as [2+2] cycloadditions, diastereoselective reductions of cyclobutanones, and ring expansions of cyclopropanes are commonly employed to control the stereochemical outcome. acs.org For instance, the reduction of a 3-substituted cyclobutanone (B123998) can lead to either the cis or trans 1,3-disubstituted cyclobutanol (B46151), depending on the reducing agent and reaction conditions. The ability to selectively synthesize one isomer over the other is a testament to the advances in modern synthetic methodology.
Role of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans as a Synthetic Target and Versatile Intermediate
The compound this compound, is a prime example of a functionalized cyclobutane that serves as both a synthetic target and a versatile intermediate for the synthesis of more complex molecules. The "trans" designation indicates that the benzyloxy and hydroxyl groups are on opposite sides of the cyclobutane ring. The racemic nature ("rac") signifies that it is a mixture of two enantiomers.
The synthesis of this specific stereoisomer often starts from a precursor like 3-(benzyloxy)-1-cyclobutanone. google.com The stereoselective reduction of the ketone functionality is a key step in obtaining the desired trans alcohol. The benzyloxy group not only influences the stereochemical course of this reduction but also serves as a protecting group for one of the hydroxyl functionalities. This allows for selective manipulation of the free hydroxyl group at the C-1 position.
Properties
CAS No. |
1383813-54-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans and Analogues
Direct Synthetic Approaches to the Cyclobutane (B1203170) Core
The construction of the cyclobutane ring is a pivotal step in the synthesis of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans. Various methodologies have been developed to form this strained ring system, often employing cycloaddition reactions as a key strategy.
Cyclization Reactions for Four-Membered Ring Formation
Cyclization reactions are a cornerstone in the synthesis of cyclobutane derivatives. These reactions involve the formation of two new carbon-carbon bonds to create the four-membered ring in a single operation. acs.org Among these, photocycloaddition reactions have emerged as a powerful and frequently utilized tool.
The [2+2] photocycloaddition of olefins is arguably the most important photochemical reaction for the synthesis of cyclobutanes. nih.gov This reaction involves the union of two olefinic components, where at least one is in a photoexcited state, to form a cyclobutane ring. acs.org The reaction can be initiated through direct excitation, sensitization, or catalysis. nih.gov
A pertinent example related to the synthesis of the target compound's backbone is the cycloaddition reaction between allyl benzyl (B1604629) ether and dichloroketene (B1203229). This reaction provides a direct route to a cyclobutanone (B123998) derivative that can be further elaborated to the desired 3-(benzyloxy)cyclobutanol. rsc.org The use of dichloroketene is advantageous as it readily participates in [2+2] cycloadditions with a variety of alkenes. nih.gov The resulting dichlorocyclobutanone can then undergo reductive dehalogenation to afford the corresponding cyclobutanone, which is a key intermediate for accessing the target alcohol. A Chinese patent describes a method for synthesizing 3-(benzyloxy)-1-cyclobutanone which involves the ring closure of haloethyl phenmethyl ether followed by dechlorination. google.com
The stereochemical outcome of [2+2] photocycloadditions can be influenced by various factors, including the nature of the reactants, the reaction conditions, and the presence of catalysts or chiral auxiliaries. nih.gov The formation of the trans isomer is often favored due to thermodynamic stability, where the bulky substituents occupy positions on opposite faces of the cyclobutane ring to minimize steric hindrance.
Table 1: Examples of [2+2] Photocycloaddition Reactions for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Allyl benzyl ether | Dichloroketene | 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone | rsc.org |
| Aryl enone | Styrene | 1,2-diarylcyclobutane | nih.gov |
| N-acetyl azetine | N-acetyl azetine | cis-syn-cis and cis-anti-cis dimers | acs.org |
Beyond the well-established [2+2] photocycloadditions, other cycloaddition strategies have been developed to access the cyclobutane framework. One such approach is the [2+2] cycloaddition of allenoates with terminal alkenes. nih.govorganic-chemistry.org This method provides a rapid and efficient synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions. nih.govorganic-chemistry.org The reaction is often catalyzed by a Lewis acid, such as EtAlCl2, and can tolerate a variety of functional groups on the alkene partner. organic-chemistry.org This strategy is particularly useful for accessing cyclobutanes with a defined 1,3-substitution pattern, which is directly relevant to the target molecule.
While formal [3+1] cycloadditions for the direct synthesis of the cyclobutane ring are less common, related strategies involving ring expansion or contraction can lead to the desired framework. For instance, the reaction of bicyclo[1.1.0]butanes with certain reagents can be considered a formal [3+1] approach, where the bicyclobutane acts as a three-carbon component. nih.gov
Stereoselective and Enantioselective Pathways to the rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol Framework
Achieving the desired trans stereochemistry in the 1,3-disubstituted cyclobutane is a critical aspect of the synthesis. Both asymmetric catalysis and substrate-controlled methods can be employed to control the stereochemical outcome.
Asymmetric catalysis offers a powerful approach to control the stereochemistry during the formation of the cyclobutane ring. Chiral catalysts can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer over the other. nih.gov For instance, transition metal-catalyzed [2+2] cycloadditions have been developed that employ chiral ligands to induce enantioselectivity. researchgate.net
In the context of synthesizing chiral cyclobutanols, enantioselective functionalization of a pre-formed prochiral cyclobutane is also a viable strategy. For example, the asymmetric reduction of a 3-substituted cyclobutanone can yield a chiral cyclobutanol (B46151) with high enantiomeric excess. acs.org While the target molecule is a racemic mixture, these asymmetric methods highlight the potential for accessing enantiopure versions if desired. A patent describes a synthesis of trans-3-aminocyclobutanol that involves a Mitsunobu reaction on cis-3-dibenzylaminocyclobutanol, followed by hydrolysis and debenzylation, demonstrating a method to invert stereochemistry and achieve the trans product. google.com
Table 2: Catalytic Approaches for Stereoselective Cyclobutane Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Chiral Lewis Acid | Enantioselective ring formation | nih.gov |
| Ketone Reduction | Chiral Borohydride (B1222165) Reagents | Enantioselective reduction of cyclobutanone | acs.org |
| Mitsunobu Reaction | DEAD, PPh3 | Inversion of stereochemistry at C1 | rsc.orggoogle.com |
| C-H Functionalization | Pd(OAc)2 | Diastereoselective coupling | nih.govacs.org |
Substrate-controlled stereoselection relies on the inherent structural and electronic properties of the starting materials to direct the stereochemical outcome of a reaction. In the synthesis of trans-1,3-disubstituted cyclobutanes, the steric bulk of the substituents plays a crucial role. During the formation of the cyclobutane ring or in subsequent functionalization steps, the substituents will preferentially adopt a trans configuration to minimize steric repulsion, leading to the thermodynamically more stable product. acs.org
A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which features a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org This highlights how the choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Conversely, to obtain the trans isomer, conditions that favor thermodynamic equilibration can be employed.
The synthesis of trans-3-(benzyloxymethyl)cyclobutan-1-ol has been reported, which is a close analog of the target compound. rsc.org This synthesis likely proceeds through a pathway where the trans stereochemistry is established under thermodynamic control. The reduction of a 3-(benzyloxymethyl)cyclobutanone intermediate with a suitable reducing agent would be expected to favor the formation of the trans alcohol, where the hydroxyl group and the benzyloxymethyl group are on opposite sides of the ring.
Enzymatic Approaches for Enantiomer Enrichment
Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Lipases are particularly versatile biocatalysts for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. lookchem.com In the context of this compound, a lipase-catalyzed kinetic resolution could be employed to separate the two enantiomers.
The principle of this method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer will be acylated at a significantly higher rate than the other, leading to a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. These can then be separated by conventional chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme, with higher E-values indicating better separation of the enantiomers.
Several factors can influence the outcome of the enzymatic resolution, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Common lipases used for kinetic resolutions include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia, and porcine pancreas. researchgate.netscielo.br The selection of the appropriate enzyme is often determined through screening of a panel of commercially available lipases.
For the acylation of cyclobutanol derivatives, isopropenyl acetate or vinyl acetate are frequently used as acyl donors. The choice of solvent can also play a crucial role in enzyme activity and enantioselectivity. Non-polar organic solvents such as hexane, heptane, or diisopropyl ether are often employed to maintain the enzyme's active conformation. lookchem.comscielo.br
While direct enzymatic resolution of this compound has not been extensively documented, the successful resolution of other cyclic and bicyclic alcohols provides a strong precedent for its feasibility. scielo.br For instance, the enzymatic kinetic resolution of tertiary benzyl bicyclic alcohols has been achieved with high conversions and excellent enantiomeric excess using Candida antarctica lipase A. scielo.br Similarly, the enantioselective acylation of various primary and secondary alcohols catalyzed by lipase QL from Alcaligenes sp. has been reported, with a predictive active site model proposed to determine the faster-reacting enantiomer. lookchem.com
An alternative enzymatic approach involves the resolution of a precursor, such as a cyclobutanone derivative. A method for the regio- and enantioselective protection and deprotection of cyclobutanone derivatives using porcine pancreatic lipase (PPL) has been developed. researchgate.net This strategy could potentially be adapted to produce an enantiomerically enriched precursor to the target cyclobutanol.
Table 1: Key Parameters in Enzymatic Kinetic Resolution of Alcohols
| Parameter | Description | Examples |
| Enzyme (Lipase) | Biocatalyst that facilitates the enantioselective reaction. | Candida antarctica Lipase A/B (CAL-A/CAL-B), Pseudomonas cepacia Lipase (PSL), Porcine Pancreatic Lipase (PPL) |
| Acyl Donor | Reagent that provides the acyl group for the esterification of the alcohol. | Isopropenyl acetate, Vinyl acetate, Acetic anhydride (B1165640) |
| Solvent | Medium for the reaction that can influence enzyme activity and stability. | Heptane, Isooctane, Diisopropyl ether, Toluene (B28343) |
| Temperature | Reaction condition that can affect the rate and selectivity of the enzymatic reaction. | Room temperature to moderately elevated temperatures (e.g., 70°C) |
Functional Group Interconversions and Modifications on Cyclobutane Precursors
The synthesis of this compound, and its analogues often involves the strategic manipulation of functional groups on pre-existing cyclobutane scaffolds. These interconversions allow for the introduction of desired substituents and the modification of the core structure to access a variety of derivatives.
A key precursor for the target molecule is 3-(benzyloxy)cyclobutan-1-one. google.com This ketone can undergo a variety of transformations. For instance, reduction of the carbonyl group provides access to the corresponding cyclobutanol. The stereochemical outcome of this reduction is crucial for establishing the trans relationship between the hydroxyl and benzyloxy groups. The use of stereoselective reducing agents can favor the formation of the desired diastereomer.
Once the cyclobutanol is obtained, the hydroxyl group itself can be a point of further modification. For example, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-1 position.
The benzyloxy group at the C-3 position is a protecting group for the hydroxyl functionality. This group is generally stable under many reaction conditions but can be removed via hydrogenolysis (catalytic hydrogenation) to reveal the free hydroxyl group. This deprotection step would yield a 1,3-cyclobutanediol, which can be further functionalized. For instance, selective protection of one of the hydroxyl groups would allow for differential modification of the two functionalities.
Other functional group interconversions on the cyclobutane ring can include oxidation of the alcohol to a ketone, or conversion of the alcohol to a halide. These transformations open up further avenues for derivatization. The strained nature of the cyclobutane ring can sometimes influence the reactivity of the functional groups, and these effects must be considered when planning synthetic sequences. researchgate.net
The development of C-H functionalization strategies has also provided new tools for the modification of cyclobutane rings. nih.govacs.org These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. For example, a carbonyl group on the cyclobutane ring can act as a directing group to guide the functionalization of specific C-H bonds, enabling the stereocontrolled introduction of substituents. nih.gov
Multi-Step Synthetic Strategies Towards Substituted Cyclobutanols
The construction of complex molecules containing the cyclobutane motif often requires multi-step synthetic sequences. The design of these sequences is guided by retrosynthetic analysis and can involve either linear or convergent pathways.
A retrosynthetic analysis of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol begins by disconnecting the molecule into simpler, readily available starting materials. A primary disconnection is the reduction of the hydroxyl group, which points to 3-(benzyloxy)cyclobutan-1-one as a key intermediate.
The synthesis of 3-(benzyloxy)cyclobutan-1-one itself can be approached through several routes. A patent describes a five-step synthesis starting from a halogenated methyl benzene. google.com This linear sequence involves etherification, halogenation, elimination, ring closure, and dechlorination to afford the target ketone.
An alternative retrosynthetic approach for the cyclobutane core involves a [2+2] cycloaddition reaction. For example, the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriate olefin can provide a direct route to a substituted cyclobutanone. The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the cycloaddition.
C-H functionalization logic offers a more unconventional retrosynthetic pathway. nih.govacs.org In this strategy, the target molecule is envisioned as being assembled through the late-stage introduction of substituents onto a simpler cyclobutane core. For example, a cyclobutane with a directing group could undergo sequential C-H arylations to install the desired functionality in a stereocontrolled manner.
An example of a strategy that incorporates elements of convergence and divergence is the synthesis of the piperarborenine natural products. acs.org In this synthesis, a common all-cis cyclobutane intermediate is prepared, which then serves as a branching point for the synthesis of different stereoisomers. This divergent approach allows for the efficient synthesis of multiple related targets from a single advanced intermediate.
The choice between a linear and a convergent strategy depends on the specific target molecule and the availability of starting materials. For the synthesis of analogues of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol with complex substituents, a convergent approach would likely be more efficient. This could involve the synthesis of a functionalized cyclobutane core and a separate synthesis of the desired side chains, followed by a coupling reaction to assemble the final molecule.
Table 2: Comparison of Linear and Convergent Synthesis Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Approach | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. |
| Efficiency | Overall yield can be low for long sequences. | Generally more efficient for complex molecules. |
| Flexibility | Less flexible, as an early-stage failure can halt the entire synthesis. | More flexible, as issues in one branch do not affect others. |
| Application | Suitable for simpler molecules or when starting materials are readily available. | Preferred for complex, multi-component molecules. |
Stereochemical Investigations of Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans
Determination of Absolute and Relative Stereochemistry
Establishing the precise spatial arrangement of atoms is a critical first step in characterizing any chiral molecule. For rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans, this involves confirming the trans relationship between the hydroxyl and benzyloxy groups (relative stereochemistry) and, for its individual enantiomers, assigning the absolute configuration at the C1 and C3 stereocenters.
Advanced Spectroscopic Techniques for Stereochemical Assignment
Modern spectroscopy offers powerful, non-destructive methods for elucidating molecular stereochemistry in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for determining the relative stereochemistry of diastereomers. In 1,3-disubstituted cyclobutanes, the spatial relationship between substituents can be deduced from proton-proton coupling constants (³JHH) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For the trans isomer, specific NOE correlations can confirm that the protons at C1 and C3 are on opposite faces of the ring. Furthermore, the chemical shifts of the ring carbons and protons are sensitive to the stereochemical environment, allowing for differentiation between cis and trans isomers. nih.gov
For the determination of absolute stereochemistry, Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The resulting spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental VCD spectrum of an enantiomerically pure sample with a spectrum predicted by ab initio or density functional theory (DFT) calculations, the absolute configuration can be unambiguously assigned. americanlaboratory.comnih.gov This technique is especially useful for molecules that are difficult to crystallize. americanlaboratory.com
| Technique | Information Obtained | Principle of Analysis |
|---|---|---|
| 1H and 13C NMR | Relative Stereochemistry (cis/trans) | Analysis of chemical shifts and scalar coupling constants (³JHH) which differ for diastereomers. |
| NOESY (2D NMR) | Relative Stereochemistry | Detection of through-space dipolar couplings (NOEs) between protons provides information on their spatial proximity. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Comparison of an experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer. nih.govunifr.ch |
X-ray Crystallography Studies of Cyclobutane Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. It provides precise data on bond lengths, bond angles, and the absolute and relative configuration of all stereocenters within the crystal lattice. For cyclobutane derivatives, X-ray analysis can unequivocally confirm the trans arrangement of the substituents at C1 and C3. nih.gov Studies on similar 1,3-disubstituted cyclobutanes have used this technique to verify the stereochemical outcome of synthetic reactions. researchgate.net The analysis also reveals the conformation of the ring in the solid state, showing whether it is planar or puckered, and the specific positions (e.g., axial-like or equatorial-like) of the substituents. wikipedia.org While the target compound is a racemic mixture, chiral resolution followed by crystallization of a single enantiomer (often as a derivative with a chiral auxiliary) would allow for the determination of its absolute stereochemistry via anomalous dispersion effects.
Stereocontrol in Cyclobutane Ring Formation and Functionalization
The synthesis of cyclobutanes with defined stereochemistry is a significant challenge in organic chemistry due to the inherent ring strain. nih.gov Methodologies that control both the relative (cis/trans) and absolute (R/S) stereochemistry are crucial for accessing specific isomers like the enantiomers of trans-3-(benzyloxy)cyclobutan-1-ol.
Diastereoselective Control in Construction of the Cyclobutane Ring
Achieving diastereocontrol to selectively form the trans isomer is a key synthetic objective. Several strategies have been developed to construct the cyclobutane ring with high stereoselectivity.
One notable method is the ring contraction of substituted pyrrolidines . This transformation, which can be mediated by reagents that generate iodonitrene species, proceeds through a 1,4-biradical intermediate. nih.gov The stereochemical information from the starting pyrrolidine (B122466) is often retained in the cyclobutane product, making the reaction stereospecific or stereoretentive. acs.orgacs.org The choice of substituents and reaction conditions can influence the efficiency and selectivity of the ring contraction. chemistryviews.org
Other important methods include:
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between two alkene components are a primary route to cyclobutanes. The stereochemical outcome is governed by the geometry of the starting alkenes and the reaction mechanism.
Reduction of Cyclobutenes or Cyclobutylidenes: The diastereoselective reduction of a double bond within or adjacent to a pre-formed cyclobutane ring can set the stereochemistry at one or more centers. For instance, the reduction of a cyclobutylidene derivative using sodium borohydride (B1222165) has been shown to proceed with high cis-selectivity. acs.org
| Reaction Type | Key Features | Typical Diastereomeric Ratio (dr) |
|---|---|---|
| Pyrrolidine Ring Contraction | Stereospecific process involving a 1,4-biradical intermediate. nih.gov | Often high, e.g., >20:1 for specific substrates. nih.gov |
| Reduction of Cyclobutylidene | Reduction of an exocyclic double bond can be highly selective. | Can achieve ratios like 10:1 (cis-selective). acs.org |
| Michael Addition to Cyclobutenes | Nucleophilic addition to an activated cyclobutene. | Can achieve >95:5 dr. rsc.org |
Enantioselective Methodologies for Chiral rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol Derivatives
Since the target compound is racemic, enantioselective methods are required to produce its individual enantiomers. A highly effective strategy is the asymmetric reduction of a prochiral ketone precursor , 3-(benzyloxy)cyclobutanone (B149166). This can be achieved using chiral reducing agents or catalytic systems.
Catalytic Asymmetric Transfer Hydrogenation: Noyori-type catalysts, such as RuCl(S,S)-Tsdpen, are highly effective for the enantioselective reduction of ketones to alcohols, often providing excellent yields and enantiomeric excess (ee). rsc.org
CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is another powerful method for producing chiral alcohols with high enantioselectivity. rsc.orgnih.gov
Studies on similar cyclobutanone (B123998) systems have shown that these methods can deliver the corresponding cyclobutanols with enantiomeric excesses often exceeding 90%. nih.govresearchgate.net For example, the CBS reduction of a substituted benzocyclobutenone afforded the product in 86% yield and 92% ee. nih.gov Another approach is the desymmetrization of a prochiral cyclobutane derivative, such as the iridium-catalyzed cleavage of prochiral tert-cyclobutanols, which can yield products with up to 95% ee. nih.gov
| Catalyst/Reagent System | Reaction Type | Reported Enantiomeric Excess (ee) |
|---|---|---|
| RuCl(S,S)-Tsdpen | Asymmetric Transfer Hydrogenation | Up to 97% ee. rsc.org |
| (S)-B-Me (CBS Catalyst) / BH3·Me2S | CBS Reduction | 91-99% ee. nih.gov |
| (-)-Ipc2BCl | Chiral Borane Reduction | Up to 97% ee for the trans-isomer. nih.gov |
Conformational Analysis and its Influence on Reactivity and Selectivity
The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from fully eclipsed C-H bonds in a planar structure. dalalinstitute.commasterorganicchemistry.com This puckering creates two distinct types of substituent positions: axial-like and equatorial-like. The ring undergoes rapid interconversion between equivalent puckered conformations at room temperature. dalalinstitute.com
For a 1,3-disubstituted cyclobutane, the conformational preference of the substituents significantly impacts the molecule's stability and reactivity. In the case of the trans isomer, one substituent must occupy an axial-like position while the other is in an equatorial-like position (a,e). The molecule will predominantly adopt the conformation where the bulkier substituent occupies the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. spcmc.ac.in
Generally, for 1,3-disubstituted cyclobutanes, the cis isomer (which can adopt a diequatorial-like conformation) is considered more stable than the trans isomer (which must have an axial/equatorial-like arrangement). However, there are exceptions where the trans isomer is more stable, potentially due to dipole-dipole interactions or other electronic effects. researchgate.net
The conformation of the cyclobutanol (B46151) directly influences its reactivity. slideshare.net An equatorial hydroxyl group is generally more accessible to reagents than a sterically hindered axial one. Therefore, reactions such as esterification or oxidation may proceed at different rates depending on the conformational equilibrium. slideshare.net This stereoelectronic effect is critical in predicting the outcome of reactions involving the cyclobutane ring and its functional groups, dictating the facial selectivity of attacks on the ring or its substituents.
Mechanistic Studies of Reactions Involving Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans
Elucidation of Reaction Pathways for Cyclobutane (B1203170) Formation
The formation of the cyclobutane core of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans, and its subsequent reduction to the final alcohol product, involves a series of complex steps that have been elucidated through a combination of experimental and theoretical approaches. The primary route to the key intermediate, 3-(benzyloxy)cyclobutanone (B149166), often involves a [2+2] cycloaddition reaction. The subsequent stereoselective reduction of this ketone is a critical step in establishing the trans stereochemistry of the final product.
Investigation of Transition States and Reactive Intermediates
The stereochemical outcome of the reduction of 3-(benzyloxy)cyclobutanone to form this compound is dictated by the transition state energies of the hydride attack on the carbonyl group. Computational studies, specifically Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this reaction.
For the reduction of 3-substituted cyclobutanones, the facial selectivity of the hydride attack is determined by four possible transition states. These transition states involve the coordination of the metal counterion of the reducing agent to the carbonyl oxygen. The hydride can attack from either the syn or anti face with respect to the benzyloxy substituent.
In the case of the benzyloxy substituent, a high selectivity for the cis alcohol is observed experimentally, which corresponds to the trans relationship between the benzyloxy group and the hydroxyl group in the final product. DFT calculations reveal that this high selectivity is driven by repulsive electrostatic interactions when the hydride attacks from the syn face. This disfavors the transition state leading to the cis relationship between the two substituents, thus favoring the formation of the trans product. Torsional strain also plays a significant role in favoring the anti-facial hydride approach, consistent with the Felkin-Anh model.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in both the formation of the cyclobutane ring and the stereoselective reduction of the cyclobutanone (B123998) intermediate. While various methods exist for the synthesis of 1,3-disubstituted cyclobutanes, Lewis acid-promoted [2+2] cycloadditions of allenoates with alkenes represent a robust strategy. In such reactions, the Lewis acid catalyst activates the allenoate, facilitating the cycloaddition with the alkene partner. The choice of catalyst can influence the efficiency and, in some cases, the stereoselectivity of the ring formation.
In the context of the reduction of 3-(benzyloxy)cyclobutanone, catalysts are employed to achieve high enantioselectivity in cases where a chiral product is desired. For instance, ruthenium-based catalysts, such as RuCl(S,S)-Tsdpen, have been successfully used in the asymmetric transfer hydrogenation of related cyclobutanones. These catalysts create a chiral environment around the substrate, directing the hydride delivery to one face of the carbonyl group, thereby leading to the formation of a specific enantiomer of the cyclobutanol (B46151). The mechanism involves the formation of a ruthenium-hydride species which then transfers the hydride to the ketone.
Mechanistic Aspects of Derivatization and Transformation Reactions
The derivatization and transformation of this compound, can proceed through various reaction pathways, depending on the reagents and conditions employed. The hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as esterification, etherification, or substitution.
The mechanism of these derivatization reactions typically involves the activation of the hydroxyl group. For example, in an esterification reaction with a carboxylic acid, a catalyst such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often used. The acid catalyst protonates the hydroxyl group, making it a better leaving group, while coupling agents activate the carboxylic acid.
Transformations involving the cyclobutane ring itself are also of significant interest. Ring-opening reactions of cyclobutanols can be catalyzed by transition metals, such as rhodium. DFT studies on the rhodium-catalyzed ring opening of a related benzocyclobutenol have shown that the reaction proceeds through several elementary steps: proton transfer from the alcohol to a rhodium hydroxide (B78521), C-C bond cleavage, and subsequent proton transfer to form the final product. The site selectivity of the C-C bond cleavage is determined by the stability of the corresponding transition state.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Energy Profiles
DFT calculations are extensively used to map the energy profiles of reaction pathways, identify transition states, and calculate activation energies. As discussed previously, DFT has been successfully applied to understand the stereoselectivity in the reduction of 3-(benzyloxy)cyclobutanone.
The computational approach involves optimizing the geometries of the reactants, products, and transition states. The energy difference between these structures provides the reaction and activation energies. For the reduction of 3-substituted cyclobutanones, the computed cis:trans ratios from DFT calculations have shown good agreement with experimental results, highlighting the predictive power of this method. These calculations have revealed that the preference for the trans product is a result of a combination of torsional strain and repulsive electrostatic interactions in the transition state leading to the cis product.
Below is a table summarizing the calculated relative energies for the transition states in the hydride reduction of a generic 3-substituted cyclobutanone, illustrating the preference for the anti-facial attack that leads to the trans product.
| Transition State | Hydride Attack | Relative Energy (kcal/mol) | Resulting Isomer |
| TS_anti | Anti-facial | 0.0 | trans |
| TS_syn | Syn-facial | > 2.0 | cis |
Note: The values are illustrative and depend on the specific substituent and level of theory.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and to sample their conformational space. For a flexible molecule like this compound, MD simulations can provide valuable information about its preferred conformations in different environments, such as in solution.
The puckered nature of the cyclobutane ring leads to the existence of different conformers. MD simulations, in conjunction with DFT calculations, can be used to determine the energy barrier associated with the ring inversion and the relative populations of the different conformers. This information is crucial for understanding how the molecule interacts with other reactants or catalysts. For instance, in a study of 1,3-disubstituted cyclobutane-containing analogs of combretastatin (B1194345) A4, molecular dynamics simulations were used to rationalize their biological activity by studying their interactions within the colchicine (B1669291) binding site of tubulin. These simulations revealed that the conformational flexibility of the cyclobutane ring and its substituents influences the stability of hydrogen bond interactions with the protein.
The general workflow for an MD simulation involves:
System Setup: Placing the molecule in a simulation box, often with solvent molecules.
Energy Minimization: Optimizing the initial geometry to remove any steric clashes.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure.
Production Run: Running the simulation for a sufficient length of time to collect data on the molecule's trajectory.
Analysis: Analyzing the trajectory to obtain information about conformational changes, interactions, and other dynamic properties.
Derivatization and Chemical Transformations of Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans
Modifications of the Hydroxyl Functional Group
The secondary hydroxyl group in rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans, is a primary site for various chemical transformations, including esterification, etherification, and oxidation. These modifications are crucial for the synthesis of more complex molecules.
Esterification: The hydroxyl group can be readily converted into an ester. This is a common strategy to introduce new functional groups or to act as a protecting group. Standard esterification conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, are typically employed. For instance, the reaction with acetic anhydride in the presence of a catalyst can yield the corresponding acetate (B1210297) ester. medcraveonline.comresearchgate.net In a related transformation, a similar trans-cyclobutanol derivative has been shown to react with p-nitrobenzoic acid under Mitsunobu conditions, which involves the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), to form the corresponding p-nitrobenzoate ester. google.com
Etherification: The formation of an ether from the hydroxyl group is another key modification. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl or aryl groups.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high tolerance for other functional groups. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. wikipedia.orgyoutube.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt. wikipedia.orgyoutube.com
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Esterification | Acetic anhydride, catalyst | rac-(1r,3r)-3-(benzyloxy)cyclobutyl acetate | Good to Excellent |
| Esterification | p-Nitrobenzoic acid, DEAD, PPh3 | rac-(1r,3r)-3-(benzyloxy)cyclobutyl 4-nitrobenzoate | High |
| Etherification | 1. NaH; 2. Alkyl halide | rac-(1r,3r)-1-alkoxy-3-(benzyloxy)cyclobutane | Varies |
| Oxidation (Swern) | 1. (COCl)2, DMSO, -78 °C; 2. Substrate; 3. Et3N | 3-(benzyloxy)cyclobutan-1-one | High |
Reactions Involving the Cyclobutane (B1203170) Ring System
The inherent ring strain of the cyclobutane system in this compound, makes it susceptible to ring-opening and rearrangement reactions, providing pathways to larger or more functionalized cyclic systems.
Ring Expansion: A significant transformation of cyclobutanol (B46151) derivatives is their ring expansion to form five-membered rings. This is often achieved by introducing a substituent at the 1-position that can facilitate a rearrangement. For example, 1-alkenyl or 1-alkynyl cyclobutanols can undergo transition metal-catalyzed ring expansion to yield cyclopentanones. Gold(I) catalysts have been shown to be effective in promoting the ring expansion of 1-alkynylcyclobutanols. The reaction proceeds through the activation of the alkyne by the gold catalyst, which induces a migration of one of the cyclobutane C-C bonds, leading to the expanded ring system.
Displacement of the Hydroxyl Group: The hydroxyl group can be displaced by other functional groups, which can then be used in further transformations. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, and then displaced by a nucleophile. A notable example is the conversion to an azide. This can be achieved under Mitsunobu conditions using hydrazoic acid or through the reaction of a tosylate precursor with sodium azide. The resulting azido-cyclobutane derivative can then participate in cycloaddition reactions. nih.govmdpi.com
| Reaction | Key Intermediate/Reagents | Product | Significance |
| Ring Expansion | 1-Alkenyl or 1-alkynyl substituent, Transition metal catalyst (e.g., Au(I)) | Substituted cyclopentanone | Access to five-membered ring systems |
| Azide Formation | Mitsunobu reaction (HN3, DEAD, PPh3) or SN2 displacement of a sulfonate ester (NaN3) | rac-(1r,3r)-1-azido-3-(benzyloxy)cyclobutane | Precursor for cycloaddition reactions and amine synthesis |
Transformations of the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 3-position. Its removal is a key step in many synthetic sequences to unmask the alcohol for further reactions or to obtain the final target molecule.
Hydrogenolysis: The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. nih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas. google.comresearchgate.net The reaction is generally clean and proceeds with high yield, affording the diol, trans-cyclobutane-1,3-diol, and toluene (B28343) as the byproduct. google.com
Lewis Acid-Mediated Cleavage: In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, Lewis acids can be employed for deprotection. Boron tribromide (BBr3) is a powerful reagent for cleaving benzyl ethers, although it is not very selective. researchgate.net Milder Lewis acids can also be used, sometimes in combination with a scavenger to trap the resulting benzyl cation.
Oxidative Cleavage: Oxidative methods can also be used to remove the benzyloxy group. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. clockss.orgnih.gov The reaction with unsubstituted benzyl ethers using DDQ often requires photoirradiation to proceed efficiently. organic-chemistry.orgresearchgate.netresearchgate.net
| Deprotection Method | Reagents and Conditions | Product | Advantages/Disadvantages |
| Hydrogenolysis | H2, Pd/C or Pd(OH)2/C | trans-Cyclobutane-1,3-diol | High yield, clean reaction; not compatible with reducible functional groups. |
| Lewis Acid Cleavage | BBr3, CH2Cl2 | trans-Cyclobutane-1,3-diol | Effective for substrates incompatible with hydrogenolysis; can be harsh and lack selectivity. |
| Oxidative Cleavage | DDQ, photoirradiation | trans-Cyclobutane-1,3-diol | Mild conditions; may require specific substitution on the benzyl group for high efficiency. |
Applications of Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The successful application of a racemic mixture in asymmetric synthesis, where the goal is to produce an enantiomerically pure or enriched product, fundamentally relies on the separation of its constituent enantiomers. In the case of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans, the presence of a hydroxyl group allows for several classical and modern resolution techniques.
Enzymatic Resolution: One of the most common and efficient methods for resolving racemic alcohols is through enzyme-catalyzed kinetic resolution. Lipases are frequently employed for their ability to selectively acylate one enantiomer of an alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. This process yields an enantiomerically enriched alcohol and an ester, which can then be separated chromatographically. The separated ester can subsequently be hydrolyzed to afford the other enantiomer of the alcohol.
Diastereomeric Salt Formation: An alternative approach involves the reaction of the racemic alcohol with a chiral carboxylic acid to form diastereomeric esters. These diastereomers possess different physical properties, such as solubility and melting point, which can be exploited for their separation through crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.
Once resolved, the enantiopure trans-3-(benzyloxy)cyclobutan-1-ol becomes a valuable chiral building block. The distinct functionalities—a free secondary alcohol and a benzyl-protected alcohol—allow for sequential and site-selective modifications, which is a cornerstone of modern synthetic strategy.
| Resolution Method | Description | Outcome |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer by a lipase (B570770). | Enantiomerically enriched alcohol and ester. |
| Diastereomeric Ester Formation | Reaction with a chiral acid to form separable diastereomers. | Separated diastereomers, leading to enantiopure alcohols after hydrolysis. |
Precursor to Complex Natural Products and Bioactive Analogues
The cyclobutane (B1203170) motif is a key structural feature in a variety of natural products that exhibit significant biological activities. The strained four-membered ring often imparts unique conformational constraints and metabolic stability to these molecules.
A number of natural products, including alkaloids, terpenoids, and lipids, incorporate a cyclobutane ring. googleapis.com The synthesis of these complex molecules often requires pre-functionalized cyclobutane building blocks. The subject compound, with its defined stereochemistry and orthogonal protecting groups, is an ideal starting material for the synthesis of such natural products. For instance, the trans-relationship between the hydroxyl and benzyloxy groups can dictate the stereochemical outcome of subsequent reactions, guiding the synthesis towards the desired natural product isomer.
Examples of natural product classes containing the cyclobutane core include:
Piperarborenines: A class of alkaloids with cytotoxic activity.
Grandisol and Fragranol: Monoterpenes that act as insect pheromones.
Carbocyclic Nucleosides: Analogues of nucleosides where the furanose ring is replaced by a carbocycle, often exhibiting antiviral properties.
While specific total syntheses commencing directly from this compound are not extensively documented in readily available literature, its structure lends itself to logical synthetic disconnections for various targets. A general strategy would involve the initial resolution of the racemate, followed by functional group manipulations of the separated enantiomers.
For example, in the synthesis of a carbocyclic nucleoside analogue, the free hydroxyl group of one enantiomer could be converted into a leaving group and displaced with a nucleobase. The benzyloxy group serves as a stable protecting group throughout this transformation and can be removed at a later stage via hydrogenolysis to reveal a second hydroxyl group for further functionalization or as part of the final target structure.
A hypothetical synthetic sequence could be:
Resolution: Separation of the enantiomers of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol.
Activation: Conversion of the free hydroxyl group of the desired enantiomer into a good leaving group (e.g., tosylate, mesylate).
Nucleophilic Substitution: Displacement of the leaving group with a purine (B94841) or pyrimidine (B1678525) base.
Deprotection: Removal of the benzyl (B1604629) ether, typically by catalytic hydrogenation, to unmask the second hydroxyl group.
Further Functionalization (if required): Phosphorylation or other modifications to yield the final bioactive analogue.
Role in the Synthesis of Pharmacologically Relevant Scaffolds (Academic Research Focus)
The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can effectively orient pharmacophoric groups in space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisostere for other cyclic or acyclic moieties, offering a way to fine-tune the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Advanced Analytical Characterization Techniques for Rac 1r,3r 3 Benzyloxy Cyclobutan 1 Ol, Trans and Derivatives
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, enabling the calculation of a unique elemental formula. For rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans (C₁₁H₁₄O₂), HRMS provides definitive confirmation of its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) techniques can provide valuable structural information through controlled fragmentation of the parent ion. nih.gov By analyzing the fragmentation pattern, it is possible to deduce the connectivity of atoms and identify key structural motifs within the molecule. For this compound, characteristic fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the benzylic ether bond, and fragmentation of the cyclobutane (B1203170) ring.
Table 1: Predicted HRMS Fragmentation Data for C₁₁H₁₄O₂ This interactive table outlines the expected major ions in the high-resolution mass spectrum.
| Ion Formula | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₁₅O₂]⁺ | Protonated molecule ([M+H]⁺) | 179.1067 |
| [C₁₁H₁₄O₂Na]⁺ | Sodium adduct ([M+Na]⁺) | 201.0886 |
| [C₁₁H₁₃O]⁺ | Loss of water ([M+H-H₂O]⁺) | 161.0961 |
| [C₇H₇]⁺ | Tropylium ion (from benzyl (B1604629) group cleavage) | 91.0542 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.
For this compound, the ¹H NMR spectrum would display distinct signals for each unique proton. The protons on the cyclobutane ring would appear as complex multiplets due to cis and trans coupling interactions. The trans relationship between the hydroxyl and benzyloxy groups is confirmed by the specific coupling constants and splitting patterns observed for the protons at the C1 and C3 positions. researchgate.net The chemical shifts of the aromatic protons on the benzyl group and the singlet for the benzylic (OCH₂) protons would also be characteristic.
¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The spectrum would show distinct peaks for the two non-equivalent CH₂ carbons and the two non-equivalent CH carbons of the cyclobutane ring, the benzylic CH₂ carbon, and the four unique carbons of the phenyl group (ipso, ortho, meta, and para).
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃) This interactive table shows the expected chemical shifts and multiplicities for the protons of the target compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (ortho, meta, para) | 7.25 - 7.40 | Multiplet (m) |
| Benzylic-H (-OCH₂Ph) | ~4.50 | Singlet (s) |
| Carbinol-H (CH-OH) | ~4.20 | Multiplet (m) |
| Ether-H (CH-OBn) | ~3.90 | Multiplet (m) |
| Cyclobutane-H (CH₂) | 2.00 - 2.60 | Multiplet (m) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃) This interactive table shows the expected chemical shifts for the carbons of the target compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C (ipso) | ~138 |
| Aromatic-C (ortho, meta, para) | 127 - 129 |
| Ether-C (CH-OBn) | ~75 |
| Benzylic-C (-OCH₂Ph) | ~70 |
| Carbinol-C (CH-OH) | ~68 |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. missouri.educompoundchem.com
The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. tutorchase.comlibretexts.org The C-O stretching vibration of the alcohol would appear in the 1300-1000 cm⁻¹ region. tutorchase.com The presence of the ether linkage is confirmed by a C-O-C stretching band, typically around 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane and benzylic groups appear just below 3000 cm⁻¹. pressbooks.pub Aromatic C=C stretching vibrations typically produce one or more sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Table 4: Characteristic IR Absorption Bands This interactive table summarizes the key vibrational frequencies and their corresponding functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Alcohol |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring |
| 3000 - 2850 | C-H stretch (sp³) | Cyclobutane, Benzyl CH₂ |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Since the target compound is a racemate (a 50:50 mixture of two enantiomers), chiral chromatography is essential for separating these non-superimposable mirror images. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase (CSP) are the most common techniques for this purpose. rsc.org
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies and stabilities, leading to different retention times and thus separation of the enantiomers. A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases being particularly effective for separating a wide range of racemates, including alcohols. mdpi.com The successful separation of the two enantiomers would result in two distinct peaks in the chromatogram, and the ratio of their areas would determine the enantiomeric excess (ee) of a given sample. For a racemic mixture, the peak areas would be equal.
Table 5: Common Chiral Stationary Phases (CSPs) for Enantiomeric Resolution This interactive table lists suitable CSPs and their typical applications.
| CSP Type | Chiral Selector | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Inclusion, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, alcohols, amines |
| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin | Host-guest inclusion complexation | Compounds with aromatic rings that fit into the cyclodextrin (B1172386) cavity |
X-ray Diffraction for Solid-State Structure Determination and Stereochemical Confirmation
Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of the molecule's absolute and relative stereochemistry, as well as detailed information on bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would unequivocally confirm the trans configuration of the hydroxyl and benzyloxy substituents on the cyclobutane ring. tandfonline.comtandfonline.com It would also reveal the puckered conformation of the cyclobutane ring, which typically adopts a dihedral angle of about 30°. tandfonline.com Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule. This information is crucial for understanding the solid-state properties of the compound.
Table 6: Key Information Obtained from Single-Crystal X-ray Diffraction This interactive table outlines the structural parameters determined by this technique.
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice |
| Space Group | Symmetry of the crystal structure |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom |
| Bond Lengths & Angles | Exact geometric parameters of the molecule |
| Torsional Angles | Conformation of the molecule, including ring puckering |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Cyclobutanes
The construction of the cyclobutane (B1203170) ring, a motif present in numerous natural products and pharmaceuticals, has been a long-standing challenge in organic synthesis. rsc.org While classical methods such as [2+2] photocycloaddition have been instrumental, the development of more efficient, selective, and sustainable methodologies remains a key research focus. acs.org
Recent innovations have centered on transition-metal catalysis and organocatalysis to achieve regio- and stereoselective cyclobutane formation under milder conditions. For instance, C–H functionalization logic has emerged as a powerful strategy, offering new retrosynthetic disconnections for complex cyclobutane-containing molecules. acs.orgnih.gov This approach allows for the direct formation of C-C bonds on a pre-existing cyclobutane core, providing access to a diverse range of substituted derivatives.
Furthermore, eco-friendly approaches, including biocatalyzed and organocatalyzed methods, are gaining prominence. nih.gov These strategies often provide high levels of stereo- and enantioselectivity while minimizing the use of hazardous reagents. The development of novel ring-contraction and ring-expansion strategies also holds promise for accessing functionalized cyclobutanes from more readily available starting materials. nih.gov The continuous exploration of these and other innovative synthetic strategies will undoubtedly facilitate the synthesis of complex cyclobutane structures, including derivatives of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans.
Exploration of Advanced Applications in Fine Chemical Synthesis
Cyclobutane derivatives are valuable building blocks in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and materials. Their rigid, three-dimensional structure can impart unique conformational constraints on molecules, which can be advantageous for biological activity. nih.gov The 1,3-disubstitution pattern of this compound, provides a versatile scaffold for the introduction of various functional groups with well-defined spatial orientations.
In medicinal chemistry, the cyclobutane ring is increasingly utilized as a bioisostere for other cyclic or acyclic fragments, offering improved metabolic stability and pharmacokinetic properties. nih.gov For example, substituted cyclobutanes can be found in the core structures of potent enzyme inhibitors and receptor antagonists. The development of efficient synthetic routes to enantiomerically pure cyclobutane building blocks is crucial for their application in the synthesis of chiral drugs.
Beyond pharmaceuticals, functionalized cyclobutanes have potential applications in materials science, for example, in the synthesis of novel polymers and liquid crystals. The unique electronic and steric properties of the cyclobutane ring can be harnessed to create materials with tailored properties. Future research will likely focus on expanding the scope of applications for cyclobutane derivatives in these and other areas of fine chemical synthesis.
Advancement of Catalytic Systems for Stereoselective Transformations
The stereocontrolled synthesis of substituted cyclobutanes is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. The development of advanced catalytic systems for stereoselective transformations is therefore a central theme in cyclobutane chemistry.
For the synthesis of this compound, a key stereoselective step is the reduction of the precursor ketone, 3-(benzyloxy)cyclobutanone (B149166). Studies have shown that the diastereoselectivity of this reduction is influenced by the choice of reducing agent and reaction temperature.
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| LiAlH₄ | 25 | 93:7 |
| LiAlH₄ | 0 | 95:5 |
| LiAlH₄ | -78 | 97:3 |
| L-Selectride® | 25 | 94:6 |
| N-Selectride® | 25 | 94:6 |
As shown in the table, lower temperatures generally lead to higher diastereoselectivity in favor of the cis isomer. However, to obtain the trans isomer, as in the title compound, alternative strategies or separation techniques would be necessary.
Beyond ketone reduction, a wide range of other stereoselective transformations are being developed for cyclobutane synthesis. These include catalytic enantioselective [2+2] cycloadditions, rhodium-catalyzed asymmetric 1,4-additions to cyclobutenes, and organocatalytic desymmetrization of prochiral cyclobutanes. nih.govrsc.org The design of new chiral ligands and catalysts that can effectively control the stereochemical outcome of these reactions is an active area of research. These advancements will provide more efficient and versatile routes to enantiomerically pure cyclobutane building blocks.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental chemistry has become a powerful tool for the rational design of synthetic strategies and the elucidation of reaction mechanisms. In the context of cyclobutane synthesis, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the stereoselectivity of reactions.
For instance, computational studies on the hydride reduction of 3-substituted cyclobutanones have helped to rationalize the observed preference for the formation of the cis alcohol. These studies have revealed that torsional strain and electrostatic interactions in the transition state play a crucial role in determining the stereochemical outcome. This understanding can guide the selection of appropriate reagents and reaction conditions to achieve the desired diastereoselectivity.
Furthermore, computational modeling can be employed to predict the reactivity and selectivity of novel catalytic systems for cyclobutane-forming reactions. This in silico screening can accelerate the discovery of new and improved catalysts, reducing the need for extensive experimental optimization. The continued integration of computational and experimental approaches will undoubtedly lead to a more profound understanding of cyclobutane chemistry and facilitate the rational design of efficient and stereoselective synthetic routes to complex cyclobutane-containing molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C), solvent choice (polar aprotic solvents like THF or DCM), and reaction time (6–24 hours). Photochemical [2+2] cycloaddition or nucleophilic substitution on cyclobutane precursors is commonly employed. Catalytic agents (e.g., chiral ligands) may enhance stereoselectivity. Post-synthesis purification via column chromatography is critical to isolate the trans isomer .
Q. Which analytical techniques are most effective for confirming the structure and purity of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., coupling constants for trans vs. cis diastereomers).
- Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da precision).
- Chiral HPLC : Resolves enantiomers and quantifies optical purity .
Q. How does the benzyloxy group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The benzyloxy group is susceptible to acid-catalyzed cleavage (e.g., via HCl in dioxane) but stable under mild basic conditions (pH < 10). Stability assays using TLC or in situ FTIR monitoring are recommended to track degradation .
Q. What functional group transformations are feasible for rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol?
- Methodological Answer :
- Oxidation : MnO or Dess-Martin periodinane converts the hydroxyl group to a ketone.
- Reduction : NaBH or LiAlH reduces the hydroxyl to a methylene group.
- Protection : Silylation (e.g., TBSCl) shields the hydroxyl for downstream reactions .
Advanced Research Questions
Q. How does the stereochemistry of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol influence its reactivity in substitution reactions?
- Methodological Answer : The trans configuration creates steric hindrance, slowing SN reactions but favoring SN pathways. Computational modeling (DFT) can predict transition-state energies, while kinetic studies (e.g., variable-temperature NMR) quantify reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or isomerization during bioassays. Validate purity via chiral HPLC and repeat assays under inert atmospheres. Cross-reference cytotoxicity data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What methodological approaches are recommended for studying hydrogen-bonding interactions of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol with biological targets?
- Methodological Answer :
- X-ray Crystallography : Resolves binding modes in enzyme active sites.
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity () and enthalpy changes.
- Molecular Dynamics Simulations : Predicts solvent-accessible hydrogen-bonding sites .
Q. How can researchers optimize the enantiomeric excess (ee) of the trans isomer during asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance ee. Monitor progress via polarimetry or Mosher ester analysis .
Q. What are the challenges in scaling up the synthesis of rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol for preclinical studies?
- Methodological Answer : Key challenges include maintaining stereochemical integrity at scale and minimizing by-products. Flow chemistry systems improve heat/mass transfer, while Design of Experiments (DoE) optimizes parameters like catalyst loading and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
